molecular formula C15H21NO4 B2833556 (2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide CAS No. 2035018-13-2

(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide

Cat. No.: B2833556
CAS No.: 2035018-13-2
M. Wt: 279.336
InChI Key: KQWZORMZQWGJMZ-OWOJBTEDSA-N
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Description

(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide is an organic compound characterized by the presence of a furan ring, a hydroxy group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of diols using acid catalysts.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers.

Scientific Research Applications

(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxy and oxan groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the hydroxy and oxan groups.

    3-(furan-3-yl)propanoic acid: Contains a furan ring but differs in the functional groups attached.

    N-(3-hydroxypropyl)furan-2-carboxamide: Similar but lacks the oxan ring.

Uniqueness

(2E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide is unique due to the combination of the furan ring, hydroxy group, and oxan ring, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c17-14(13-5-9-19-10-6-13)3-7-16-15(18)2-1-12-4-8-20-11-12/h1-2,4,8,11,13-14,17H,3,5-7,9-10H2,(H,16,18)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWZORMZQWGJMZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C(CCNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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